molecular formula C10H20O B1400149 (1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol CAS No. 1423040-70-3

(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol

Cat. No.: B1400149
CAS No.: 1423040-70-3
M. Wt: 156.26 g/mol
InChI Key: NGXBBGBKSFZOCF-QMMMGPOBSA-N
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Description

(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol is an organic compound characterized by a cyclohexane ring substituted with two methyl groups and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol typically involves the following steps:

    Cyclohexane Derivative Preparation: The starting material, 4,4-dimethylcyclohexanone, is prepared through the hydrogenation of 4,4-dimethylcyclohexene.

    Reduction Reaction: The 4,4-dimethylcyclohexanone undergoes reduction using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of alkanes or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., thionyl chloride, SOCl2)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Halogenated derivatives

Scientific Research Applications

(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors in biological systems, leading to downstream signaling effects.

    Enzyme Inhibition: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Cellular Pathways: Affecting cellular pathways and processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-[(1S,3R,4S)-3,4-dimethylcyclohexyl]-2-(3,4-dimethylphenyl)ethan-1-ol
  • (1S)-1-{2-[(3,4-dimethylcyclohexyl)oxy]phenyl}ethan-1-ol

Uniqueness

(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexane ring with two methyl groups and an ethan-1-ol group differentiates it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(1S)-1-(4,4-dimethylcyclohexyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-8(11)9-4-6-10(2,3)7-5-9/h8-9,11H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXBBGBKSFZOCF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCC(CC1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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